OSI-027 has been used in trials studying the treatment of Any Solid Tumor or Lymphoma.
mTOR Kinase Inhibitor CERC-006 is an orally bioavailable mammalian target of rapamycin (mTOR) kinase inhibitor, with potential antineoplastic activity. Upon oral administration, mTOR kinase inhibitor CERC-006 binds to and inhibits both the raptor-mTOR (TOR complex 1 or TORC1) and the rictor-mTOR (TOR complex 2 or TORC2) complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR is a serine/threonine kinase that is upregulated in some tumors and plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Osi-027
CAS No.: 936890-98-1
Cat. No.: VC0538271
Molecular Formula: C21H22N6O3
Molecular Weight: 406.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936890-98-1 |
---|---|
Molecular Formula | C21H22N6O3 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | 4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) |
Standard InChI Key | JROFGZPOBKIAEW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N |
Canonical SMILES | COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N |
Appearance | Solid powder |
Introduction
Mechanism of Action
OSI-027 functions as a direct ATP-competitive inhibitor of the mTOR kinase catalytic domain, enabling it to block the activity of both mTORC1 and mTORC2 complexes . This mechanism differs fundamentally from rapamycin and rapalogs, which act by forming a complex with FKBP12 that binds to the FRB domain of mTOR, selectively inhibiting only certain functions of mTORC1 while leaving mTORC2 activity largely intact .
Downstream Target Inhibition
OSI-027 effectively inhibits phosphorylation of the mTORC1 substrates 4E-BP1 (at T37/46 and S65) and S6K1 (at T389), as well as downstream S6 phosphorylation (at S235/236) . Importantly, it also potently blocks phosphorylation of the mTORC2 substrate AKT at S473 and T308, along with the mTORC2-mediated PRAS40 phosphorylation . These inhibitory effects were observed in diverse cancer models both in vitro and in vivo, with IC50 values of approximately 0.3-0.4 μmol/L in BT-474 breast cancer cells .
In addition to these direct signaling effects, OSI-027 inhibits cyclin D1 expression (a protein whose translation is regulated in a cap-dependent manner) in a concentration-dependent fashion in multiple cancer cell lines, showing reasonable correlation with 4E-BP1 phosphorylation inhibition .
Preclinical Studies
In Vivo Studies
OSI-027 demonstrated robust antitumor activity in multiple xenograft models representing various cancer types, including breast, colon, lung, prostate, lymphoma, and head and neck cancers . Oral administration of OSI-027 at 50 or 65 mg/kg daily doses resulted in significant tumor growth inhibition and induced tumor regression in several models .
In the COLO 205 colon cancer xenograft model, OSI-027 treatment at 65 mg/kg once daily for 12 days achieved 100% median tumor growth inhibition (TGI) with 37% regression, significantly outperforming rapamycin which yielded 79% median TGI (p<0.001) . Similar superior efficacy was observed in the GEO colon cancer xenograft model, where OSI-027 achieved 95% median TGI compared to 75% median TGI with rapamycin (p<0.05) .
Pharmacodynamic analysis of tumor samples revealed that OSI-027 treatment resulted in significant inhibition of both mTORC1 and mTORC2 effectors at 8 hours post-dose, with recovery by 24 hours . In contrast, rapamycin treatment showed sustained inhibition of only the mTORC1 effector phospho-S6, but had little to no effect on mTORC2 signaling or phospho-4E-BP1 . This differential pharmacodynamic profile correlated with the superior antitumor activity of OSI-027.
Dosing Schedule Optimization
Various dosing schedules were evaluated to optimize the therapeutic potential of OSI-027. In the SKOV-3 ovarian cancer model, once-daily dosing at 50 mg/kg, twice-daily dosing at 25 mg/kg (total daily dose of 50 mg/kg), and continuous infusion via osmotic pump (maintaining ~0.5 μmol/L steady-state concentration) all achieved comparable maximal efficacy (100% median TGI with 12-20% regression) .
Intermittent dosing was also evaluated in the PTEN-null IGR-OV1 ovarian carcinoma xenograft model. Administering OSI-027 at 150 mg/kg once every 3 days or 300 mg/kg once weekly achieved comparable efficacy to daily dosing at 50 mg/kg, suggesting that intermittent high-dose treatment might be a viable alternative dosing strategy .
Genetic Determinants of Response
Tumor sensitivity to OSI-027 appeared to be influenced by genetic alterations in the PI3K/AKT/mTOR pathway. In the PIK3CA mutant SKOV-3 ovarian cancer model, OSI-027 demonstrated potent antitumor activity with 100% TGI and 15% regression at 50 mg/kg daily dose . In contrast, the KRAS mutant OVCAR-5 ovarian cancer model showed only moderate sensitivity to the same dosing regimen (47-51% TGI) .
Pharmacodynamic evaluation revealed that effective tumor growth inhibition correlated with inhibition of 4E-BP1 phosphorylation in the tumors . In the less sensitive OVCAR-5 model, a higher steady-state plasma concentration (6 μmol/L) was necessary to achieve significant efficacy, corresponding to the higher drug levels needed to inhibit 4E-BP1 phosphorylation in these tumors .
Comparison with Rapamycin
OSI-027 demonstrates several distinct advantages over rapamycin in terms of both molecular target engagement and antitumor efficacy. Unlike rapamycin, which only partially inhibits mTORC1 and has no direct effect on mTORC2, OSI-027 potently inhibits both complexes .
A key differentiator is the ability of OSI-027 to inhibit 4E-BP1 phosphorylation, which rapamycin fails to significantly suppress even at 20 μmol/L (>200-fold higher than clinically relevant concentrations) . When evaluated across multiple cancer cell lines, OSI-027 significantly inhibited 4E-BP1 (T37/46) phosphorylation in the majority of cell lines tested, whereas rapamycin was largely ineffective .
Similarly, OSI-027 strongly inhibited AKT (S473) phosphorylation in 83% of the cell lines tested, compared to only 13% with rapamycin . These molecular differences translate to superior efficacy in vivo, as demonstrated in the COLO 205 and GEO xenograft models where OSI-027 achieved significantly greater tumor growth inhibition than rapamycin .
The ability of OSI-027 to maintain efficacy in rapamycin-resistant models further highlights its potential to overcome limitations of first-generation mTOR inhibitors. In engineered Rh1/mTORrr cells with FRB domain mutations, rapamycin potency decreased by at least 3 orders of magnitude, while sensitivity to the OSI-027 analogue OXA-01 remained largely unchanged .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of OSI-027 were evaluated in various preclinical models. After oral administration at efficacious doses, plasma concentrations reached levels sufficient to inhibit both mTORC1 and mTORC2 signaling in tumors . At the 65 mg/kg oral dose, median plasma concentrations were 22 μmol/L at 8 hours post-dose, declining to 0.77 μmol/L by 24 hours .
When administered at higher intermittent doses (300 mg/kg once weekly), plasma concentrations above 20 μmol/L were maintained for at least 96 hours, with a decline to 0.58 μmol/L by 120 hours . This prolonged exposure profile supports the efficacy of intermittent dosing regimens.
The relationship between drug exposure and pharmacodynamic effects was thoroughly characterized. In tumor samples, OSI-027 treatment resulted in dose-dependent inhibition of both mTORC1 and mTORC2 effectors, with the degree and duration of inhibition correlating with antitumor efficacy . Specifically, significant inhibition of phospho-4E-BP1 and phospho-AKT in tumors was associated with maximal tumor growth inhibition .
Biomarkers of Response
Inhibition of proliferation appears to be a key mechanism underlying the antitumor activity of OSI-027. In SKOV-3 tumors, OSI-027 treatment resulted in 51.8% ± 4.2% reduction in Ki67 staining compared to vehicle-treated controls, confirming its antiproliferative effects in vivo .
Phosphorylation status of 4E-BP1 emerged as a potential biomarker of response, as inhibition of 4E-BP1 phosphorylation in tumors correlated with antitumor efficacy across multiple models . This suggests that assessment of phospho-4E-BP1 inhibition might serve as a useful pharmacodynamic marker in clinical development.
Clinical Development
As of the publication date of the research results (2011), OSI-027 was in phase I clinical trials in cancer patients . The preclinical data establishing OSI-027 as a potent dual mTORC1/mTORC2 inhibitor with superior efficacy to rapamycin in multiple cancer models provided strong rationale for its clinical development .
The extensive characterization of its pharmacokinetic and pharmacodynamic properties, including the identification of potential biomarkers like phospho-4E-BP1, was expected to guide dose selection and patient stratification in clinical trials . The finding that intermittent high-dose treatment regimens could achieve efficacy comparable to daily dosing also offered potential strategies to optimize the therapeutic window in clinical settings .
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